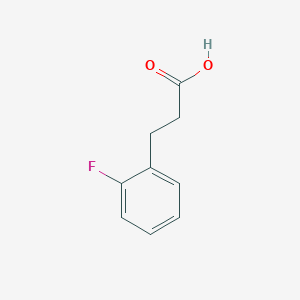

3-(2-Fluorophenyl)propionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZLQEOSDXLCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366370 | |

| Record name | 3-(2-Fluorophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643-26-1 | |

| Record name | 3-(2-Fluorophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Fluorophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(2-Fluorophenyl)propionic acid, a key intermediate in the development of various pharmaceuticals and advanced materials. The document details three core synthetic strategies: Malonic Ester Synthesis, Catalytic Hydrogenation of 2-Fluorocinnamic Acid, and Hydrolysis of 3-(2-Fluorophenyl)propanenitrile. Each section includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to facilitate understanding and replication.

Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. This pathway involves the alkylation of a malonic ester, typically diethyl malonate, with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the desired product. For the synthesis of this compound, the key starting materials are 2-fluorobenzyl halide and diethyl malonate.

Overall Reaction

Figure 1: Malonic Ester Synthesis Pathway.

Experimental Protocol

The following protocol is adapted from a procedure for the synthesis of 3-(3-halogenophenyl)propionic acid and is expected to be applicable for the ortho-fluoro analog.[1]

-

Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in absolute ethanol. To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature. After stirring for 30 minutes, add 2-fluorobenzyl bromide (1.0 eq) dropwise. Heat the reaction mixture to reflux for 4-6 hours.

-

Work-up and Isolation of Intermediate: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-(2-fluorobenzyl)malonate.

-

Hydrolysis and Decarboxylation: To the crude intermediate, add a 10% aqueous solution of sodium hydroxide (3.0 eq) and heat to reflux for 4 hours. Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 1-2. Heat the acidified mixture to reflux for an additional 2-3 hours to effect decarboxylation.

-

Final Product Isolation: Cool the reaction mixture to room temperature, which should result in the precipitation of the product. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the malonic ester synthesis of analogous compounds, providing an estimate for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield (Alkylation) | 90-95% (for diethyl 2-(3-fluorobenzyl)malonate) | [1] |

| Yield (Hydrolysis & Decarboxylation) | 85-90% (for 3-(3-fluorophenyl)propionic acid) | [1] |

| Purity (Final Product) | >95% (after recrystallization) | [1] |

| Reaction Time (Alkylation) | 4-6 hours | Adapted from[1] |

| Reaction Time (Hydrolysis & Decarboxylation) | 6-7 hours | Adapted from[1] |

Catalytic Hydrogenation of 2-Fluorocinnamic Acid

This pathway involves the reduction of the carbon-carbon double bond in 2-fluorocinnamic acid using a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. This method is generally high-yielding and produces a clean product.

Overall Reaction

Figure 2: Catalytic Hydrogenation Pathway.

Experimental Protocol

The following is a general procedure for the catalytic hydrogenation of cinnamic acid derivatives.

-

Reaction Setup: In a hydrogenation vessel, dissolve 2-fluorocinnamic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Final Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Quantitative Data

The following table provides estimated quantitative data for the catalytic hydrogenation of 2-fluorocinnamic acid based on typical results for similar substrates.

| Parameter | Value | Reference |

| Yield | >95% | General literature |

| Purity (Final Product) | >98% | General literature |

| Catalyst Loading | 1-5 mol% of 10% Pd/C | [2] |

| Hydrogen Pressure | 1-4 atm | General literature |

| Reaction Time | 2-24 hours | General literature |

| Temperature | Room Temperature | General literature |

Hydrolysis of 3-(2-Fluorophenyl)propanenitrile

This synthetic route involves the conversion of a nitrile functional group to a carboxylic acid through hydrolysis, which can be performed under either acidic or alkaline conditions. The precursor, 3-(2-fluorophenyl)propanenitrile, can be synthesized from 2-fluorobenzyl cyanide.

Overall Reaction

Figure 3: Nitrile Hydrolysis Pathway.

Experimental Protocol

The following protocols describe both acidic and alkaline hydrolysis of a nitrile.

Acidic Hydrolysis:

-

Reaction: In a round-bottom flask, combine 3-(2-fluorophenyl)propanenitrile (1.0 eq) with a 1:1 mixture of concentrated sulfuric acid and water.

-

Heating: Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by TLC.

-

Work-up and Isolation: After cooling, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude acid by recrystallization.

Alkaline Hydrolysis:

-

Reaction: In a round-bottom flask, heat a mixture of 3-(2-fluorophenyl)propanenitrile (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide under reflux until the evolution of ammonia ceases (typically 4-8 hours).

-

Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 1-2. The carboxylic acid will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product to obtain pure this compound.

Quantitative Data

The table below presents typical quantitative data for the hydrolysis of nitriles.

| Parameter | Value | Reference |

| Yield (Acidic Hydrolysis) | 80-90% | General literature |

| Yield (Alkaline Hydrolysis) | 85-95% | General literature |

| Purity (Final Product) | >95% (after recrystallization) | General literature |

| Reaction Time (Acidic Hydrolysis) | 2-4 hours | [3] |

| Reaction Time (Alkaline Hydrolysis) | 4-8 hours | [3] |

Synthesis of Precursors

Synthesis of 2-Fluorocinnamic Acid via Perkin Reaction

2-Fluorocinnamic acid, the precursor for the catalytic hydrogenation pathway, can be synthesized from 2-fluorobenzaldehyde and acetic anhydride via the Perkin reaction.[4][5]

Figure 4: Perkin Reaction for 2-Fluorocinnamic Acid.

A typical procedure involves heating a mixture of 2-fluorobenzaldehyde, acetic anhydride, and an alkali salt of acetic acid (like sodium or potassium acetate) at elevated temperatures (160-180 °C) for several hours.[6][7] The reaction mixture is then poured into water, and the resulting cinnamic acid derivative is isolated by filtration and purified by recrystallization.

Synthesis of 3-(2-Fluorophenyl)propanenitrile

The precursor for the hydrolysis pathway, 3-(2-fluorophenyl)propanenitrile, can be prepared by the reaction of 2-fluorobenzyl halide with an alkali metal cyanide.

Figure 5: Synthesis of 3-(2-Fluorophenyl)propanenitrile.

The reaction is typically carried out in a polar aprotic solvent such as DMSO or DMF at a moderately elevated temperature. The product is then isolated by extraction and purified by distillation or chromatography.

Conclusion

This guide has outlined three robust and well-established synthetic pathways for the preparation of this compound. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for purity. The Malonic Ester Synthesis offers flexibility but involves multiple steps. The Catalytic Hydrogenation of 2-Fluorocinnamic Acid is a high-yielding and clean reaction, provided the precursor is readily available. The Hydrolysis of 3-(2-Fluorophenyl)propanenitrile is a straightforward conversion, contingent on the efficient synthesis of the nitrile precursor. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 2. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]

- 3. testbook.com [testbook.com]

- 4. Perkin reaction - Wikipedia [en.wikipedia.org]

- 5. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 6. youtube.com [youtube.com]

- 7. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of 3-(2-Fluorophenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(2-Fluorophenyl)propionic acid. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its characteristics, synthesis, and potential biological relevance.

Core Chemical and Physical Properties

This compound, a derivative of phenylpropionic acid, is a solid compound at room temperature. Its chemical structure is characterized by a carboxylic acid functional group attached to a propyl chain, which is in turn substituted with a fluorophenyl group at the 2-position.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. It is important to distinguish this compound from its isomers, 3-(3-fluorophenyl)propionic acid and 3-(4-fluorophenyl)propionic acid, as their properties may differ.

| Property | Value | Source |

| CAS Number | 1643-26-1 | [1] |

| Molecular Formula | C₉H₉FO₂ | [1] |

| Molecular Weight | 168.17 g/mol | [1] |

| Melting Point | 75-79 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Spectroscopic Data

-

¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance (NMR) spectroscopy would reveal the specific chemical environment of the hydrogen and carbon atoms in the molecule. For a similar compound, 3-phenylpropionic acid, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the phenyl protons, and the two methylene groups of the propionic acid chain.[2] The ¹³C NMR spectrum would show distinct peaks for the carboxylic carbon, the carbons of the phenyl ring, and the aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid like this compound is expected to show a broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.[3]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. For carboxylic acids, common fragmentations include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).[4][5]

Experimental Protocols

Synthesis of Arylpropionic Acid Derivatives

A general method for the synthesis of arylpropionic acids involves the reaction of a substituted benzaldehyde with a malonic ester, followed by hydrolysis and decarboxylation. For instance, a method for synthesizing 3-(2-bromophenyl)propionic acid from 2-bromobenzaldehyde involves a one-pot reaction with isopropylidene malonate in a triethylamine formate system, followed by acidification.[6] A similar approach could likely be adapted for the synthesis of this compound starting from 2-fluorobenzaldehyde.

Below is a generalized workflow for the synthesis of a 3-arylpropionic acid.

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.[7] The general procedure involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly, which leads to the formation of pure crystals.

A general protocol for recrystallization would involve:

-

Solvent Selection: Choosing a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system like ethyl acetate and n-heptane has been used for similar compounds.[6]

-

Dissolution: Dissolving the crude product in a minimum amount of the hot solvent.

-

Hot Filtration (optional): If insoluble impurities are present, the hot solution is filtered.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.

-

Isolation: The crystals are collected by vacuum filtration.

-

Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Biological Activity and Signaling Pathways

Arylpropionic acid derivatives are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins, important mediators of inflammation. Some arylpropionic acid derivatives have also been shown to affect the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[8]

The diagram below illustrates a simplified overview of the COX and NF-κB signaling pathways, which are potential targets for arylpropionic acid derivatives.

Further research is required to elucidate the specific biological activities and mechanisms of action of this compound. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound in drug discovery and development.

References

- 1. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]

- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural and Conformational Analysis of 3-(2-Fluorophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and conformational analysis of 3-(2-fluorophenyl)propionic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for the ortho-substituted isomer, this guide integrates theoretical principles with data from analogous compounds, such as 3-phenylpropionic acid and its para-fluoro isomer, to present a robust analytical framework. This document details the key experimental and computational methodologies employed in the elucidation of its three-dimensional structure and conformational dynamics. It is designed to serve as a practical resource for researchers engaged in the characterization of flexible small molecules.

Introduction

This compound is a carboxylic acid derivative featuring a flexible propionic acid chain attached to a fluorinated benzene ring. The presence of the fluorine atom at the ortho position introduces unique electronic and steric effects that significantly influence the molecule's conformational preferences and intermolecular interactions. A thorough understanding of its structural landscape is crucial for applications in drug design, where conformation dictates binding affinity to biological targets, and in materials science, where crystal packing and solid-state properties are paramount.

This guide will cover the primary techniques for structural elucidation, including spectroscopic methods (NMR and FTIR), X-ray crystallography, and computational modeling. Detailed experimental protocols and data interpretation strategies are provided to facilitate practical application.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-(2-fluorophenyl)propanoic acid |

| CAS Number | 1643-26-1 |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

| Appearance | Solid |

| Melting Point | 75-79 °C |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and conformational features of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear coupling with neighboring protons and the fluorine atom. The protons of the propionic acid chain will appear as multiplets in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon atoms of the phenyl ring will show distinct chemical shifts influenced by the fluorine substituent, and the signals will be split due to C-F coupling.

¹⁹F NMR Spectroscopy: Fluorine NMR is highly sensitive to the local electronic environment and can provide valuable insights into conformational changes.

Illustrative NMR Data: While a specific high-resolution spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on analogous compounds. For comparison, the ¹H NMR data for 3-phenylpropionic acid is presented.[1]

| Proton Assignment (3-phenylpropionic acid) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (5H) | 7.17 - 7.34 | m | - |

| -CH₂- (alpha to phenyl) | 2.97 | t | 7.8 |

| -CH₂- (alpha to COOH) | 2.69 | t | 7.8 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Key Vibrational Modes:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[2]

-

C=O Stretch (Carbonyl): A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the carbonyl stretching vibration.[2]

-

C-F Stretch: A strong absorption in the 1350-1000 cm⁻¹ region is indicative of the carbon-fluorine bond.[3]

-

Aromatic C-H and C=C Stretches: These will appear at their characteristic frequencies above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region, respectively.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly deposited, the methodology for obtaining such data is well-established.

Expected Solid-State Conformation: In the solid state, carboxylic acids typically form hydrogen-bonded dimers. The conformation of the propionic acid side chain relative to the phenyl ring will be influenced by crystal packing forces and potential intramolecular interactions involving the fluorine atom.

Conformational Analysis

The flexibility of the propionic acid side chain gives rise to multiple possible conformations. The key dihedral angles that define the conformation are around the C(phenyl)-C(α) and C(α)-C(β) bonds.

Computational Modeling: Density Functional Theory (DFT) is a powerful computational method for exploring the conformational landscape of flexible molecules. By performing a potential energy surface scan, the relative energies of different conformers can be determined, and the most stable conformations in the gas phase and in solution can be identified.

Key Conformers: The orientation of the carboxylic acid group relative to the phenyl ring can be described as syn or anti. Furthermore, the propionic acid chain can adopt various staggered conformations. The ortho-fluorine atom is expected to sterically and electronically influence the preferred orientation of the side chain.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire standard ¹H and ¹³C spectra to confirm the structure and purity.

-

For conformational analysis, acquire advanced 2D NMR spectra such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space correlations between protons that are close in proximity, providing information about the spatial arrangement of the atoms.[4]

-

-

Data Analysis: Analyze the cross-peaks in the NOESY/ROESY spectra to identify protons that are spatially close. This information can be used to deduce the preferred conformation in solution.

Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.[5][6]

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[5]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to obtain an initial electron density map and build the molecular model. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[6]

Computational Conformational Search

-

Structure Building: Build the 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a low-level theory (e.g., molecular mechanics with a suitable force field) to generate a large number of possible conformers.

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometry of the most promising low-energy conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[2][3]

-

For molecules containing halogens, basis sets with polarization and diffuse functions are recommended for better accuracy (e.g., 6-311++G(d,p)).

-

Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

-

Solvent Effects: To model the conformation in solution, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in the DFT calculations.

-

Analysis: Analyze the relative energies of the optimized conformers to determine the most stable structures and their populations according to the Boltzmann distribution.

Visualizations

Caption: Workflow for the structural and conformational analysis.

Caption: Relationship between different conformers.

Conclusion

The structural and conformational analysis of this compound requires a multi-faceted approach combining spectroscopic, crystallographic, and computational techniques. While specific experimental data for this particular isomer is sparse in the public domain, this guide provides a comprehensive framework based on established methodologies and data from analogous compounds. By following the detailed protocols and interpretative strategies outlined herein, researchers can effectively characterize the three-dimensional structure and dynamic behavior of this and other flexible small molecules, which is a critical step in rational drug design and the development of new materials.

References

- 1. azolifesciences.com [azolifesciences.com]

- 2. researchgate.net [researchgate.net]

- 3. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(2-Fluorophenyl)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-Fluorophenyl)propionic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended to support research, drug development, and quality control activities where the characterization of this compound is required.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from spectral data of similar compounds, including positional isomers and the non-fluorinated parent compound, and are intended to serve as a reference for spectral interpretation.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet, broad | 1H | -COOH |

| ~7.20 - 7.30 | Multiplet | 1H | Ar-H |

| ~7.10 - 7.20 | Multiplet | 1H | Ar-H |

| ~7.00 - 7.10 | Multiplet | 2H | Ar-H |

| ~3.05 | Triplet | 2H | -CH₂-Ar |

| ~2.75 | Triplet | 2H | -CH₂-COOH |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | C=O |

| ~160 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~131 (d, ³JCF ≈ 8 Hz) | Ar-CH |

| ~128 (d, ⁴JCF ≈ 4 Hz) | Ar-CH |

| ~127 (d, ²JCF ≈ 16 Hz) | Ar-C |

| ~124 (d, ³JCF ≈ 4 Hz) | Ar-CH |

| ~115 (d, ²JCF ≈ 22 Hz) | Ar-CH |

| ~34 | -CH₂-COOH |

| ~25 (d, ³JCF ≈ 5 Hz) | -CH₂-Ar |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1610, ~1490, ~1460 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1240 | Strong | C-O stretch |

| ~1100 | Strong | C-F stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 168 | Moderate | [M]⁺ (Molecular Ion) |

| 123 | High | [M - COOH]⁺ |

| 109 | High | [C₇H₆F]⁺ (Tropylium ion analog) |

| 91 | Moderate | [C₇H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into an NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: ~16 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Spectral Width: ~240 ppm

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction (Direct Insertion Probe):

-

Load a small amount of the solid this compound into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the mass spectrometer's ion source.

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 40 - 400

-

Scan Rate: 1 scan/second

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

The Ascendant Therapeutic Potential of Fluorinated Phenylpropanoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the phenylpropanoic acid scaffold has emerged as a powerful approach in modern medicinal chemistry, yielding a diverse array of compounds with significant potential across multiple therapeutic areas. This in-depth technical guide explores the biological activities of fluorinated phenylpropanoic acids, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways through which these compounds exert their effects.

Anti-inflammatory Activity

Fluorinated phenylpropanoic acids have demonstrated notable anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.

Quantitative Anti-inflammatory Data

| Compound | Target | IC50 (µM) | Cell Line/System |

| 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid derivative (11a) | COX-1 | >100 | N/A |

| COX-2 | 0.23 | N/A | |

| Flurbiprofen | COX-1 | 0.5 | N/A |

| COX-2 | 0.1 | N/A |

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay:

A common method to assess the anti-inflammatory potential of these compounds is the in vitro COX inhibition assay.

-

Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are typically used.

-

Assay Procedure:

-

The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the COX enzyme in a buffer (e.g., Tris-HCl) containing a heme cofactor.

-

The reaction is initiated by the addition of arachidonic acid, the substrate for COX.

-

The formation of prostaglandin E2 (PGE2), a product of the COX reaction, is measured. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption.

-

The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percent inhibition against the logarithm of the compound concentration.

-

Signaling Pathway

The primary anti-inflammatory mechanism of many fluorinated phenylpropanoic acids involves the inhibition of the cyclooxygenase pathway.

Anticancer Activity

The introduction of fluorine into phenylpropanoic acid derivatives has also led to the discovery of compounds with potent anticancer activities, affecting various cancer cell lines through the modulation of key signaling pathways.

Quantitative Anticancer Data

| Compound | Cancer Cell Line | IC50 (µM) |

| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 |

| Fluorinated Aminophenylhydrazine (Compound 6) | A549 (Lung Carcinoma) | 0.64 |

Experimental Protocols

MTT Assay for Cytotoxicity:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the fluorinated phenylpropanoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized detergent).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.

Signaling Pathways

Fluorinated phenylpropanoic acids can exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Antimicrobial Activity

Certain fluorinated phenylpropanoic acids have shown promise as antimicrobial agents, exhibiting activity against a range of bacterial strains.

Quantitative Antimicrobial Data

| Compound | Bacterial Strain | MIC (µg/mL) |

| Organotin(IV) derivative of 2-(N-maleoyl)-3-phenylpropanoic acid | Escherichia coli | 62.5 |

| Staphylococcus aureus | 31.25 |

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution: The fluorinated phenylpropanoic acid derivative is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanism of Action

The precise antimicrobial mechanisms of fluorinated phenylpropanoic acids are still under investigation but may involve the disruption of bacterial cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Enzyme Inhibition

Beyond COX enzymes, fluorinated phenylpropanoic acids have been investigated as inhibitors of other enzymes, highlighting their potential for broader therapeutic applications. A notable area of interest is their activity as Peroxisome Proliferator-Activated Receptor (PPAR) pan agonists, where fluorination has been shown to enhance their transactivation activity.[1]

Quantitative Enzyme Inhibition Data

| Compound | Enzyme Target | Activity |

| Fluorinated TIPP-703 derivatives | PPARα, PPARδ, PPARγ | Potent pan agonists |

Experimental Protocols

PPAR Transactivation Assay:

This assay measures the ability of a compound to activate PPARs.

-

Cell Transfection: A suitable cell line (e.g., HEK293) is co-transfected with an expression vector for the PPAR of interest (α, δ, or γ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).

-

Treatment: The transfected cells are treated with the fluorinated phenylpropanoic acid derivative.

-

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: An increase in luciferase activity indicates that the compound has activated the PPAR and induced the expression of the reporter gene.

Signaling Pathway

Fluorinated phenylpropanoic acids can act as ligands for PPARs, which are nuclear receptors that regulate gene expression involved in metabolism and inflammation.

Conclusion

The strategic fluorination of the phenylpropanoic acid core represents a highly fruitful avenue for the discovery of novel therapeutic agents. The compounds discussed in this guide exhibit a remarkable breadth of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects, as well as the ability to modulate key enzyme systems like PPARs. The provided data, protocols, and pathway diagrams offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising class of molecules. Future research will undoubtedly uncover more specific molecular targets and refine the structure-activity relationships, paving the way for the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

An In-depth Technical Guide to the Solubility of 3-(2-Fluorophenyl)propionic Acid

Introduction

3-(2-Fluorophenyl)propionic acid (CAS No: 1643-26-1) is a carboxylic acid derivative containing a fluorinated phenyl ring.[1] As with many compounds in pharmaceutical and chemical research, a thorough understanding of its solubility in various solvents is fundamental for its application in synthesis, formulation, and biological assays. This guide provides a detailed overview of the solubility of this compound, including predicted solubility profiles, available data, and standardized experimental protocols for its determination.

Predicted Solubility Profile

The solubility of a compound is primarily governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The principle of "like dissolves like" is a useful predictor.[2]

This compound possesses:

-

A polar carboxylic acid group (-COOH) , which can act as both a hydrogen bond donor and acceptor. This group enhances solubility in polar solvents.

-

A nonpolar fluorophenyl ring , which is hydrophobic and contributes to solubility in less polar organic solvents.

Based on this structure, the following solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The compound is expected to be soluble in alcohols like methanol and ethanol due to hydrogen bonding interactions with the carboxylic acid group. A supplier datasheet indicates that the related isomer, 3-(3-Fluorophenyl)propionic acid, is soluble in methanol.[3][4] Its solubility in water is expected to be low, a characteristic common for organic acids with a significant hydrophobic component. The aqueous solubility is also highly dependent on pH; as a carboxylic acid, it will be significantly more soluble in basic aqueous solutions (e.g., 5% sodium hydroxide or 5% sodium bicarbonate) where it forms a more polar salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent solvents for a wide range of organic compounds.

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane): The compound is expected to have poor solubility in nonpolar solvents due to the polarity of the carboxylic acid group.

-

Intermediate Polarity Solvents (e.g., Ethyl Acetate, Dichloromethane, Chloroform): Moderate to good solubility is predicted in these solvents.

Quantitative Solubility Data

As previously mentioned, specific quantitative data for this compound is limited. The table below summarizes available information and provides qualitative estimates based on chemical principles. Researchers should verify these experimentally.

| Solvent | Formula | Type | Predicted/Reported Solubility |

| Water | H₂O | Polar Protic | Low (Estimated ~1.3 g/L)* |

| Methanol | CH₃OH | Polar Protic | Soluble [3][4] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Intermediate Polarity | Soluble |

| Dichloromethane | CH₂Cl₂ | Intermediate Polarity | Soluble |

| Chloroform | CHCl₃ | Intermediate Polarity | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Highly Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Highly Soluble |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble |

*Note: This is an estimation based on the calculated Log10 of Water Solubility (-2.12 mol/L) for the isomeric compound 3-(4-Fluorophenyl)propionic acid (MW: 168.16 g/mol ).[5] This corresponds to a molar solubility of 0.00758 mol/L, or approximately 1.28 g/L.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The equilibrium shake-flask method is a widely accepted technique.

Objective:

To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to rest in the constant temperature environment until the excess solid settles, leaving a clear supernatant.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove all undissolved solid particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered sample and weigh the remaining solid residue.

-

Analytical Method (Recommended): Dilute the filtered sample with a known volume of a suitable solvent and analyze the concentration using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factors.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of a compound using the shake-flask method.

References

- 1. parchem.com [parchem.com]

- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 3-(3-FLUOROPHENYL)PROPIONIC ACID CAS#: 458-45-7 [m.chemicalbook.com]

- 4. 458-45-7 CAS MSDS (3-(3-FLUOROPHENYL)PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

In Silico Modeling and Docking Studies of 3-(2-Fluorophenyl)propionic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 3-(2-Fluorophenyl)propionic acid, a member of the arylpropionic acid class of compounds. While specific research on this particular molecule is limited, this paper extrapolates from methodologies applied to structurally similar compounds to present a robust framework for its computational analysis. This document outlines potential therapeutic targets, details the protocols for molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and presents illustrative quantitative data. The aim is to equip researchers and drug development professionals with a foundational understanding of the virtual screening process for this and related small molecules.

Introduction

Arylpropionic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] this compound, with its characteristic fluorine substitution on the phenyl ring, presents an interesting candidate for in silico analysis to explore its potential therapeutic applications. Computational methods, such as molecular docking and ADMET prediction, are crucial in the early stages of drug discovery for identifying potential biological targets, predicting the binding affinity of a ligand to its receptor, and evaluating its pharmacokinetic profile, thereby saving significant time and resources.[3][4][5]

This whitepaper will delve into the theoretical and practical aspects of conducting in silico studies on this compound, focusing on its potential interactions with key enzymes such as Cyclooxygenase (COX) and Peroxisome Proliferator-Activated Receptors (PPARs), which are common targets for this class of drugs.[6][7][8]

Potential Therapeutic Targets and Signaling Pathways

Based on the known mechanisms of action for arylpropionic acids, the primary potential targets for this compound are the cyclooxygenase enzymes, COX-1 and COX-2.[9] These enzymes are pivotal in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[6] Inhibition of COX enzymes, particularly the inducible COX-2 isoform, is a key mechanism for the anti-inflammatory effects of NSAIDs.[6][9]

Another potential target for this class of compounds is the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[7][10] Agonists of PPAR-γ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes.[7]

The following diagram illustrates the general inflammatory pathway involving COX enzymes:

Methodologies and Experimental Protocols

A standard in silico workflow for a small molecule like this compound involves several key stages, from ligand and protein preparation to detailed analysis of the interaction.

The logical workflow for these computational studies is depicted below:

Ligand and Protein Preparation

Ligand Preparation:

-

The 3D structure of this compound is drawn using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., .mol).

-

The structure is then energy minimized using a computational chemistry software to obtain a stable conformation.

-

Partial charges are assigned to each atom of the ligand.

Protein Preparation:

-

The 3D crystal structures of the target proteins (e.g., COX-2 with PDB ID: 1CX2, PPAR-γ with PDB ID: 5YCP) are downloaded from the Protein Data Bank (PDB).[7]

-

Water molecules and any co-crystallized ligands are removed from the protein structure.

-

Polar hydrogens and Kollman charges are added to the protein. The prepared protein is saved in a .pdbqt format for docking.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[11]

-

Software: AutoDock Vina is a widely used software for molecular docking.

-

Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

-

Docking Simulation: The prepared ligand is docked into the active site of the prepared protein using the docking software. The program generates multiple binding poses of the ligand.

-

Pose Selection: The pose with the lowest binding energy (highest binding affinity) is selected for further analysis.

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound.[3][12]

-

Software: Online tools and software such as SwissADME or pkCSM can be used for ADMET prediction.[3]

-

Input: The chemical structure of the compound is provided as input.

-

Output: The software predicts various pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity.

Quantitative Data and Analysis

The following tables present illustrative data that could be expected from in silico studies of this compound.

Table 1: Illustrative Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Illustrative) |

| COX-2 | 1CX2 | -7.5 | ARG120, TYR355, SER530 |

| PPAR-γ | 5YCP | -6.8 | SER289, HIS323, HIS449, TYR473 |

Table 2: Illustrative ADMET Prediction Results

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 168.15 g/mol | < 500 g/mol |

| LogP | 2.10 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Lipinski's Rule of Five | No violations | 0 violations |

| GI Absorption | High | High |

| Blood-Brain Barrier Permeant | Yes | Yes/No |

| CYP2D6 Inhibitor | No | No |

| Hepatotoxicity | Low risk | Low risk |

Conclusion

This technical guide has outlined a comprehensive in silico approach for the study of this compound. By leveraging established computational methodologies for similar arylpropionic acid derivatives, researchers can effectively predict the potential therapeutic targets, binding affinities, and pharmacokinetic profiles of this compound. The illustrative data and workflows presented herein provide a solid foundation for initiating virtual screening and lead optimization efforts. Further in vitro and in vivo studies are necessary to validate these computational predictions and fully elucidate the pharmacological properties of this compound.

References

- 1. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. drugpatentwatch.com [drugpatentwatch.com]

- 6. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking analysis of PARγ with compounds from Ocimum tenuiflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Docking, Dynamics, and Preclinical Studies Reveal Morin Hydrate as a Potent PPARγ and Nrf2 Agonist That Mitigates Colon Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

Safety, handling, and MSDS for 3-(2-Fluorophenyl)propionic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and Material Safety Data Sheet (MSDS) for 3-(2-Fluorophenyl)propionic acid. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic carboxylic acid. Its properties make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other advanced materials.[1]

| Property | Value | Reference |

| CAS Number | 1643-26-1 | [2] |

| Molecular Formula | C₉H₉FO₂ | [2] |

| Molecular Weight | 168.17 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 75 - 79 °C | [2] |

| Purity | ≥96% | [2] |

| Storage Temperature | Room Temperature | [3] |

Safety and Handling

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are:

-

Skin Irritation: Causes skin irritation.[2]

-

Eye Irritation: Causes serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

-

Harmful if Swallowed: Some sources indicate the compound is harmful if swallowed.[3]

Personal Protective Equipment (PPE) and Handling Guidelines

Adherence to strict safety protocols is essential when handling this compound. The following PPE and handling guidelines are recommended:

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Body Protection: Wear a lab coat or other protective clothing.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Toxicological Information

Quantitative toxicological data for this compound is limited, with many sources reporting "No data available".[4] In such cases, computational toxicology models (QSAR) can provide estimated values. It is crucial to note that these are predictions and not experimentally determined values.

| Parameter | Value | Species | Route | Source |

| LD50 (Oral) | Data not available | - | - | [4] |

| LC50 (Inhalation) | Data not available | - | - | [4] |

| Predicted Rat Oral LD50 | Moderately Toxic (500-5,000 mg/kg) | Rat | Oral | QSAR Prediction[5] |

Note: The predicted toxicity is based on Quantitative Structure-Activity Relationship (QSAR) models, which estimate the biological activity of a chemical from its molecular structure.[6][7][8]

First Aid Measures

In case of exposure to this compound, follow these first aid procedures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Experimental Protocols

Synthesis of 3-(3-Fluorophenyl)propionic Acid (Illustrative)

The following is an illustrative synthesis procedure adapted from a patent for a similar compound, 3-(3-halogenophenyl) propionic acid.[9] This should be adapted and optimized for the 2-fluoro isomer by a qualified chemist.

Materials:

-

2-Fluorobenzyl chloride

-

Dimethyl malonate

-

Sodium hydroxide

-

Methanol

-

Hydrochloric acid

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a reaction vessel, dissolve sodium hydroxide in methanol.

-

Add dimethyl malonate to the solution and heat to 50-60 °C.

-

Slowly add 2-fluorobenzyl chloride to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue to stir the mixture at the same temperature for a specified period.

-

Distill off the methanol.

-

Cool the residue and add water. Extract the aqueous layer to remove unreacted dimethyl malonate.

-

The resulting intermediate is then hydrolyzed using an aqueous sodium hydroxide solution.

-

The reaction mixture is then acidified with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate.

-

The organic layer is separated, and the solvent is removed by distillation.

-

The crude product is then decarboxylated by heating.

-

The final product is purified by recrystallization from a suitable solvent such as petroleum ether.[9]

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.[10]

General Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and heptane or petroleum ether).[11][12]

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote crystal formation.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven.

Analytical Methods

A reversed-phase HPLC method can be developed for the analysis of this compound.[13][14][15]

Illustrative HPLC Conditions:

-

Column: C18, 150 x 4.6 mm, 5 µm

-

Mobile Phase: Acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.5) in a suitable ratio (e.g., 38:62, v/v).[16]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 220 nm).[16]

-

Injection Volume: 10-20 µL

For GC-MS analysis, derivatization of the carboxylic acid group is typically required to increase volatility.[17][18]

Illustrative Derivatization and GC-MS Conditions:

-

Derivatization: Esterification of the carboxylic acid can be performed using an appropriate reagent (e.g., pentafluorobenzyl bromide).[19]

-

GC Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[17]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[17][20]

-

Oven Temperature Program: An initial temperature of 60°C, ramped to 250°C.[17]

-

Injector Temperature: 250°C.[17]

-

MS Ion Source Temperature: 230°C.[17]

¹H and ¹³C NMR spectroscopy are essential for structural confirmation.[21][22]

General Considerations:

-

Solvent: A deuterated solvent such as CDCl₃ is commonly used.[22]

-

Standard: Tetramethylsilane (TMS) is used as an internal standard with a chemical shift of 0.0 ppm.[21][22]

-

Expected ¹H NMR Signals: Signals corresponding to the aromatic protons, the two methylene groups of the propionic acid chain, and the carboxylic acid proton.

-

Expected ¹³C NMR Signals: Signals for the carbon atoms in the phenyl ring, the two aliphatic carbons, and the carbonyl carbon.[21]

Spill and Leak Procedures

In the event of a spill, follow these procedures:

-

Evacuate the area.

-

Wear appropriate PPE.

-

For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

For large spills, contain the spill and contact environmental health and safety personnel.

-

Ventilate the area and wash the spill site after material pickup is complete.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 1643-26-1 [sigmaaldrich.com]

- 4. 3-(3-FLUOROPHENYL)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]

- 5. Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 12. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. cipac.org [cipac.org]

- 15. researchgate.net [researchgate.net]

- 16. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. gcms.cz [gcms.cz]

- 20. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

The Strategic Role of Fluorine in Phenylpropionic Acid Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropionic acid derivatives are a cornerstone of modern pharmacotherapy, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). This class of compounds, which includes well-known drugs like ibuprofen and naproxen, primarily exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. In the relentless pursuit of optimizing drug efficacy, safety, and pharmacokinetic profiles, the strategic incorporation of fluorine atoms into the phenylpropionic acid scaffold has emerged as a powerful tool in medicinal chemistry.

The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, acidity, and metabolic stability.[1][2][3] These modifications can lead to enhanced biological activity, improved target selectivity, and a more favorable pharmacokinetic profile.[1][4] This technical guide provides an in-depth exploration of the role of fluorine substitution in modulating the activity of phenylpropionic acids, with a focus on structure-activity relationships, mechanisms of action, and relevant experimental methodologies.

Impact of Fluorine Substitution on Physicochemical Properties and Pharmacokinetics

The unique properties of the fluorine atom allow it to exert significant influence over a molecule's behavior in a biological system.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and bind to hydrophobic pockets within target enzymes.[5][6] This is a critical factor for drugs that need to reach intracellular targets or penetrate the central nervous system.

-

Acidity (pKa): The strong electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid moiety in phenylpropionic acids.[6] This alteration in pKa can influence the drug's absorption, distribution, and binding to its target.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1][7] By placing fluorine at a metabolically vulnerable position on the phenyl ring, the drug's metabolic half-life can be significantly prolonged, leading to a longer duration of action and potentially reduced dosing frequency.[8]

Structure-Activity Relationship (SAR) of Fluorinated Phenylpropionic Acids

The position of fluorine substitution on the phenyl ring is a critical determinant of a compound's biological activity. Flurbiprofen, a potent NSAID, serves as an excellent case study for understanding these structure-activity relationships.

A study utilizing the fungus Cunninghamella elegans, a model for mammalian drug metabolism, demonstrated the profound impact of fluorine's position on the metabolic stability of flurbiprofen.[8] The findings are summarized below:

Table 1: Effect of Fluorine Substitution Position on the Metabolic Stability of Flurbiprofen Derivatives [8]

| Compound | Fluorine Position(s) | Metabolic Outcome |

| Flurbiprofen | 2'-Fluoro | Oxidized, but at a slower rate than the parent drug |

| 2',3'-Difluorophenylpropionic acid | 2',3'-Difluoro | Slower oxidation compared to flurbiprofen |

| 2',4'-Difluorophenylpropionic acid | 2',4'-Difluoro | Inactive to oxidative transformation |

Data derived from a study using Cunninghamella elegans as a model for cytochrome P450-catalyzed oxidation.

These results highlight that strategic placement of a fluorine atom, particularly at the 4'-position, can effectively block metabolic hydroxylation, thereby increasing the compound's metabolic stability.

Mechanism of Action and Signaling Pathways

Primary Mechanism: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most phenylpropionic acid-based NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9][10] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9] By blocking COX activity, fluorinated phenylpropionic acids reduce the production of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.[9][10]

The S-enantiomer of flurbiprofen is a potent inhibitor of both COX-1 and COX-2, and is primarily responsible for the drug's anti-inflammatory effects.[11] In contrast, the R-enantiomer exhibits significantly weaker COX inhibitory activity.[12]

References

- 1. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction [mdpi.com]

Methodological & Application

Application Notes and Protocols: 3-(2-Fluorophenyl)propionic Acid as a Key Intermediate in the Synthesis of Flurbiprofen

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(2-Fluorophenyl)propionic acid as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen. Detailed experimental protocols, quantitative data, and a diagram of the relevant biological signaling pathway are presented to support researchers in the field of pharmaceutical development.

Introduction

This compound is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry.[1] Its unique structural features, including the propionic acid moiety and the fluorine-substituted phenyl ring, make it a suitable precursor for the synthesis of various active pharmaceutical ingredients (APIs). One of the most notable applications of a derivative of this intermediate is in the synthesis of Flurbiprofen, a widely used NSAID for the management of pain and inflammation associated with arthritis and other conditions.[2][3]

Flurbiprofen, chemically known as 2-(2-fluoro-4-biphenylyl)propionic acid, exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4] This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

This document outlines a representative synthetic route to Flurbiprofen starting from a brominated derivative of this compound, highlighting a key Suzuki coupling reaction.

Synthetic Pathway Overview

The synthesis of Flurbiprofen from a derivative of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the crucial biphenyl core structure of the final drug molecule. The general synthetic workflow is depicted below.

Caption: Synthetic workflow for Flurbiprofen.

Key Experimental Protocol: Suzuki-Miyaura Coupling